6-Sialyl-N-acetyllactosamine*
Description
Significance of Sialylated Oligosaccharides in Biological Systems
Sialylated oligosaccharides are carbohydrate chains that are terminated with sialic acid residues. These molecules are found on the outer surface of cells in all vertebrates and some invertebrates, playing a vital role in a multitude of biological phenomena. rsc.orgucsd.edu Their terminal position on glycans makes them key players in cell-cell and cell-molecule interactions, influencing everything from immune responses to cancer progression. rsc.orgfrontiersin.org
Furthermore, these oligosaccharides are implicated in the development and function of the nervous system. frontiersin.org They also play a role in host-pathogen interactions, as many viruses, bacteria, and toxins use sialylated structures as receptors to gain entry into host cells. rsc.orgfrontiersin.org The presence of sialic acids on glycoproteins can also modulate immune responses by inhibiting the activation of immune cells, thereby contributing to immune tolerance. Alterations in the expression of sialylated oligosaccharides have been linked to various diseases, including cancer and autoimmune disorders. rsc.org
Overview of 6-Sialyl-N-acetyllactosamine within Human Milk Oligosaccharides and Glycoconjugates
6-Sialyl-N-acetyllactosamine is a notable component of human milk oligosaccharides (HMOs), which are complex sugars that represent the third-largest solid component of human milk after lactose (B1674315) and lipids. researchgate.netnih.gov HMOs are not readily digested by infants and are believed to function as prebiotics, supporting the growth of beneficial gut bacteria, and as anti-adhesive antimicrobials that protect against pathogens. researchgate.netnih.gov Among the more than 200 identified HMOs, 6'-SLN is recognized for its potential antiviral functions and its role in brain development. nih.govacs.org
Beyond its presence in human milk, 6-Sialyl-N-acetyllactosamine is a fundamental building block of more complex glycoconjugates, which are molecules formed by the covalent attachment of carbohydrates to proteins (glycoproteins) or lipids (glycolipids). hmdb.cadtu.dk It is found as a terminal structure on both N-glycans and O-glycans of glycoproteins. The biosynthesis of 6'-SLN is catalyzed by the enzyme β-galactoside α2,6-sialyltransferase (ST6Gal1), which transfers a sialic acid residue from a donor substrate (CMP-Neu5Ac) to the galactose of an N-acetyllactosamine acceptor. hmdb.ca The expression level of this enzyme can vary depending on the tissue and developmental stage, and has been shown to change during neoplastic transformation. hmdb.ca
The presence of the 6-sulfo N-acetyllactosamine structure, a sulfated variant of 6'-SLN, is mediated by an N-acetylglucosamine-6-O-sulfotransferase and is thought to be involved in producing intercellular recognition signals. merckmillipore.com Research has also shown that human influenza viruses exhibit a high binding affinity for 6'-sialyl(N-acetyllactosamine), highlighting its significance in virology. nih.gov
Properties
IUPAC Name |
5-acetamido-2-[[6-[5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O19/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-16(35)18(37)19(38)23(44-12)45-20-11(5-29)43-22(39)14(17(20)36)27-8(2)31/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSBVJXBTXEJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O19 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20867071 | |
| Record name | 5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->6)hexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20867071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Enzymology of 6 Sialyl N Acetyllactosamine
Key Glycosyltransferases and Sialyltransferases in 6-Sialyl-N-acetyllactosamine Formation
The formation of 6-Sialyl-N-acetyllactosamine is dependent on the precise action of specific enzymes that catalyze the addition of sialic acid to a precursor molecule.
Beta-galactoside alpha-2,6-sialyltransferase I (ST6Gal. I) is the primary enzyme responsible for the creation of the Siaα2-6Gal linkage in 6-Sialyl-N-acetyllactosamine. nih.gov This type II membrane protein, located in the Golgi apparatus, catalyzes the transfer of sialic acid from a CMP-sialic acid donor to the terminal galactose residue of N-acetyllactosamine. wikipedia.org
The expression and activity of ST6Gal. I are subject to complex regulation, primarily at the transcriptional level. nih.gov The gene encoding ST6Gal. I has multiple promoters that drive the expression of different mRNA transcripts in a tissue-specific manner. nih.govwikipedia.org For instance, distinct transcripts are associated with basal expression versus expression in specific cell types like those in the liver and B-lymphocytes. nih.gov The upregulation of ST6Gal. I has been observed in various cancers, where it contributes to aberrant sialylation patterns that can promote tumor growth and metastasis. oup.comspandidos-publications.com This altered expression in pathological states underscores the importance of its tightly regulated activity in normal cellular processes. oup.com
| Enzyme | Function | Cellular Location | Regulation | Clinical Relevance |
|---|---|---|---|---|
| Beta-Galactoside Alpha-2,6-Sialyltransferase I (ST6Gal. I) | Catalyzes the transfer of sialic acid to galactose-containing substrates. wikipedia.org | Golgi apparatus wikipedia.org | Transcriptional, via multiple promoters leading to tissue-specific mRNA species. nih.gov | Upregulated in several types of cancer, contributing to malignant phenotypes. spandidos-publications.comfrontiersin.org |
The structure of 6-Sialyl-N-acetyllactosamine can be further modified by sulfation, a process mediated by N-acetylglucosamine-6-O-sulfotransferases (GlcNAc6STs). These Golgi-resident enzymes transfer a sulfate (B86663) group to the 6-position of the N-acetylglucosamine (GlcNAc) residue. nih.gov Among the known GlcNAc6STs, CHST4 (also known as GlcNAc6ST2) and CHST5 (GlcNAc6ST3) play significant roles in the synthesis of sulfated derivatives. nih.govnih.gov
Research has shown that CHST4 and CHST5 can act complementarily to synthesize sialylated and sulfated glycans. nih.gov For example, in the mouse pleural mesothelium, both enzymes are required for the synthesis of CL40-positive glycans, which are characterized by a sialyl 6-sulfo N-acetyllactosamine structure. nih.gov CHST4, in particular, is essential for the synthesis of certain keratan (B14152107) sulfate-related glycans. nih.govmdpi.com The tissue-specific expression of these sulfotransferases leads to the generation of diverse sulfated glycan structures. frontiersin.org
| Enzyme (Gene) | Function | Substrate | Tissue/Cell Example | Resulting Structure |
|---|---|---|---|---|
| GlcNAc6ST2 (CHST4) | Transfers sulfate to the 6-position of GlcNAc. genecards.org | N-acetylglucosamine residues of mucin-associated glycans. reactome.org | Mouse pleural mesothelium nih.gov | R-10G-reactive keratan sulfate/sulfated LacNAc oligosaccharides. nih.gov |
| GlcNAc6ST3 (CHST5) | Transfers sulfate to the 6-position of GlcNAc. nih.gov | N-acetylglucosamine residues. researchgate.net | Mouse pleural mesothelium nih.gov | CL40-reactive sialylated and sulfated glycans. nih.gov |
Sialyltransferases exhibit a degree of specificity for their acceptor substrates, which is crucial for the controlled synthesis of diverse glycan structures. ST6Gal. I, for instance, preferentially adds sialic acid in an α2,6-linkage to terminal galactose residues found on N-glycans. spandidos-publications.com While N-acetyllactosamine (Galβ1-4GlcNAc) is a primary acceptor, the efficiency of the sialylation reaction can be influenced by the underlying glycan structure.
The substrate specificity of these enzymes is a key determinant in the generation of the vast array of sialylated glycans found in biological systems. Sialyltransferases are classified into different families based on the linkage they create (α2,3, α2,6, or α2,8) and their acceptor specificity (e.g., galactose, N-acetylgalactosamine, or another sialic acid). researchgate.net This specificity ensures that sialic acids are added to the correct positions on glycan chains, thereby dictating their biological function. nih.gov The ability of certain sialyltransferases to act on internal galactose residues within poly-N-acetyllactosamine chains further expands the complexity of sialylated structures. nih.gov
Biosynthetic Pathways Involving N-Acetyllactosamine as a Precursor
N-acetyllactosamine serves as a fundamental building block for the elongation of various glycan chains, which can then be terminated by the addition of sialic acid to form 6-Sialyl-N-acetyllactosamine.
Keratan sulfate is a glycosaminoglycan characterized by a repeating disaccharide unit of galactose and N-acetylglucosamine, which is often sulfated. nih.gov The biosynthesis of keratan sulfate involves the elongation of poly-N-acetyllactosamine chains. nih.gov The termini of these chains can be capped with sialic acid, forming structures like 6-Sialyl-N-acetyllactosamine. nih.govacs.org
The sulfation of galactose and N-acetylglucosamine residues within the keratan sulfate chain is carried out by specific sulfotransferases. reactome.org For instance, Keratan sulfate Gal-6-sulfotransferase (KSGal6ST) can sulfate the galactose residue of sialyl N-acetyllactosamine oligosaccharides. nih.gov The presence of a sulfate group on an adjacent GlcNAc residue can enhance the sulfation of the galactose residue. oup.com This interplay between sialylation and sulfation contributes to the structural diversity and biological functions of keratan sulfate. researchgate.net
The addition of sialic acid to the terminal N-acetyllactosamine units of O-glycans and N-glycans is a critical step in the maturation of these complex carbohydrates. This process, known as chain termination or capping, is often carried out by sialyltransferases like ST6Gal. I. frontiersin.org The resulting 6-Sialyl-N-acetyllactosamine structure can serve as a terminal motif on both N-linked and O-linked glycans. nih.govnih.gov
On N-glycans, which are attached to asparagine residues of proteins, poly-N-acetyllactosamine chains can be extended from the core mannose structure and subsequently sialylated. researchgate.net Similarly, on O-glycans, which are linked to serine or threonine residues, N-acetyllactosamine units can be added to core structures and then terminated with sialic acid. creative-proteomics.com This terminal sialylation plays a crucial role in modulating the biological activity of glycoproteins, influencing processes such as cell adhesion, signaling, and immune recognition. sigmaaldrich.com
Genetic and Molecular Regulation of 6-Sialyl-N-acetyllactosamine Biosynthesis
The biosynthesis of 6-Sialyl-N-acetyllactosamine is intricately controlled at the genetic and molecular level, primarily through the regulation of the ST6 Beta-Galactoside Alpha-2,6-Sialyltransferase 1 (ST6GAL1) gene. genecards.org This enzyme is responsible for the transfer of sialic acid in an α2-6 linkage to terminal galactose residues of N-acetyllactosamine structures on N-glycans. oup.com The mechanisms governing ST6GAL1 expression are complex and multifactorial, involving genetic alterations, transcriptional control, and epigenetic modifications. nih.govnih.govscispace.com These regulatory processes ensure that the synthesis of 6-Sialyl-N-acetyllactosamine is tightly controlled in a manner that is specific to cell type and developmental stage. researchgate.net
Genetic Regulation: Gene Amplification
A significant mechanism for the upregulation of ST6GAL1, and consequently the increased production of 6-Sialyl-N-acetyllactosamine, is through an increase in the gene's copy number. nih.gov Analysis of cancer genomics databases reveals that the ST6GAL1 gene is frequently amplified across a wide array of human cancers, while deletions of the gene are rare. nih.gov This gene amplification leads to a higher template amount for transcription, resulting in elevated levels of ST6GAL1 mRNA and protein. frontiersin.org While mutations in the ST6GAL1 gene do occur, they are considerably less common than copy number gains as a mechanism for increased enzyme activity. nih.gov
Molecular Regulation: Transcriptional and Epigenetic Control
The molecular regulation of ST6GAL1 is highly complex, featuring control at both the transcriptional and epigenetic levels. This allows for nuanced, tissue-specific expression patterns. nih.govresearchgate.net
Transcriptional Regulation:
The transcription of the ST6GAL1 gene is a key regulatory point, controlled by the use of distinct promoters and the action of various transcription factors. nih.gov This intricate system allows the cell to modulate the expression of ST6GAL1 in response to specific developmental or environmental cues. nih.gov
Alternative Promoters: The ST6GAL1 gene possesses multiple promoters, with at least three being well-characterized: P1, P2, and P3. nih.gov The utilization of these different promoters leads to the generation of multiple mRNA isoforms, which contributes to the tissue-specific and cell-type-specific expression of the enzyme. nih.govresearchgate.net For instance, the P1 promoter is utilized in nonmalignant hepatocytes, while the P3 promoter is preferentially used in certain cancer cells. nih.gov
| Promoter | Associated Cell Types/Conditions | Key Transcription Factors |
| P1 | Colon cancer cells, Nonmalignant hepatocytes | HNF1 |
| P2 | B-lymphocytes | Not specified |
| P3 | Ovarian cancer cells | Sox2 |
Transcription Factors: A variety of transcription factors have been identified that bind to the promoter regions of the ST6GAL1 gene to either activate or repress its transcription. The specific combination of transcription factors present in a cell dictates the level of ST6GAL1 expression. For example, Hepatocyte Nuclear Factor 1 (HNF1) binds to the P1 promoter to drive ST6GAL1 expression in colon cancer cells and liver cells. nih.gov In ovarian cancer, the stem cell transcription factor Sox2 binds near the P3 promoter to induce ST6GAL1 expression. nih.gov Another key regulator is Specificity Protein 1 (SP-1), which has been shown to upregulate ST6GAL1 in response to transforming growth factor-beta (TGFβ). nih.gov
| Transcription Factor | Function | Target Promoter/Region | Associated Context |
| HNF1 | Upregulation | P1 Promoter | Colon cancer, Hepatocytes nih.gov |
| Sox2 | Induction | P3 Promoter Proximal Region | Ovarian cancer nih.gov |
| SP-1 | Upregulation | Not specified | TGFβ-induced EMT nih.gov |
| AML1a | Binding | Promoter Region | General transcriptional regulation genecards.org |
| AP-4 | Binding | Promoter Region | General transcriptional regulation genecards.org |
| Max1 | Binding | Promoter Region | General transcriptional regulation genecards.org |
| Pax-4a | Binding | Promoter Region | General transcriptional regulation genecards.org |
| TBP | Binding | Promoter Region | General transcriptional regulation genecards.org |
| TFIID | Binding | Promoter Region | General transcriptional regulation genecards.org |
Epigenetic Regulation:
Epigenetic modifications, particularly DNA methylation, play a crucial role in regulating ST6GAL1 gene expression. tandfonline.com In some cellular contexts, such as hepatocellular carcinoma, the ST6GAL1 gene promoter is hypermethylated. tandfonline.com This hypermethylation is associated with decreased ST6GAL1 mRNA expression. tandfonline.com This indicates that epigenetic silencing can be a primary mechanism for downregulating the biosynthesis of 6-Sialyl-N-acetyllactosamine in certain tissues and diseases. tandfonline.com
Chemical and Enzymatic Synthesis Methodologies for 6 Sialyl N Acetyllactosamine and Analogues
Enzymatic Synthesis Approaches
Enzymatic strategies provide a powerful toolkit for the construction of complex oligosaccharides like 6'-SLN, overcoming the challenges of regioselectivity and stereoselectivity often encountered in chemical synthesis. researchgate.netacs.org These methods employ a range of enzymes, often in sophisticated multi-step, one-pot systems, to achieve efficient and scalable production.
Multienzymatic Systems for High-Efficiency Production
Multienzymatic systems, where several enzymes work in a cascade, are highly effective for synthesizing 6'-SLN. acs.orgmpg.de These one-pot systems streamline the process by eliminating the need to isolate intermediates, thus reducing production time and cost. researchgate.net
A highly efficient and economical approach for synthesizing 6'-SLN is the one-pot two-step multienzymatic synthesis. acs.orgacs.org This method often involves the in situ generation of the expensive precursor N-acetyllactosamine (LacNAc) to reduce costs. acs.orgnih.gov A key feature of these systems is the regeneration of essential cofactors, such as cytidine (B196190) 5'-triphosphate (CTP). For instance, a polyphosphate/polyphosphate kinase (polyP/PPK) system can be integrated to regenerate CTP, making the process more cost-effective. acs.org
In a typical pathway, CMP-Neu5Ac is first generated from N-acetylneuraminic acid (Neu5Ac) and CTP, a reaction catalyzed by CMP-Neu5Ac synthetase (CSS). acs.orgresearchgate.net The byproduct, pyrophosphate (PPi), is hydrolyzed by pyrophosphatase (PPA) to drive the reaction forward. acs.org Subsequently, an α-2,6-sialyltransferase transfers the Neu5Ac from CMP-Neu5Ac to the 6-OH group of the galactose residue in LacNAc to form 6'-SLN. acs.org Research has demonstrated that conducting this synthesis at pH 7.0 with the supplementation of polyphosphate can lead to yields of up to 95.0%. acs.orgnih.gov
Table 1: Key Enzymes in a One-Pot Two-Step Synthesis of 6'-SLN
| Enzyme | Abbreviation | EC Number | Function |
|---|---|---|---|
| CMP-Neu5Ac Synthetase | CSS | 2.7.7.43 | Catalyzes the formation of CMP-Neu5Ac from CTP and Neu5Ac. acs.orgresearchgate.net |
| Pyrophosphatase | PPA | 3.6.1.1 | Hydrolyzes pyrophosphate (PPi) to drive the synthesis forward. acs.org |
| α-2,6-Sialyltransferase | - | 2.4.99.1 | Transfers Neu5Ac from CMP-Neu5Ac to N-acetyllactosamine. acs.orgdtu.dk |
Glycosyltransferases are crucial enzymes that catalyze the transfer of sugar moieties from an activated donor sugar to an acceptor molecule. wikipedia.orgsigmaaldrich.com Sialyltransferases, a specific class of glycosyltransferases, are instrumental in the synthesis of 6'-SLN by forming the α2-6 linkage between sialic acid and the galactose residue of N-acetyllactosamine. wikipedia.org
Bacterial sialyltransferases are often preferred over mammalian ones as they are less susceptible to nucleotide inhibition. mdpi.com For the synthesis of 6'-SLN, α-2,6-sialyltransferases such as Pd2,6ST from Photobacterium damsela are commonly employed. acs.orgnih.gov This enzyme has been shown to be effective in transferring sialic acid not only to terminal galactose residues but also to internal galactose residues in poly-LacNAc chains, enabling the creation of multi-sialylated structures. nih.gov In some studies, mutants of sialyltransferases, such as a double mutant of α2,6-sialyltransferase from Pasteurella dagmatis, have been used to achieve high yields, reaching up to 71%. acs.orgacs.org
Table 2: Examples of Sialyltransferases Used in 6'-SLN Synthesis
| Enzyme Source | Enzyme Name/Type | Linkage Specificity | Notable Characteristics |
|---|---|---|---|
| Photobacterium damsela | Pd2,6ST (α-2,6-sialyltransferase) | α2-6 | Can sialylate both terminal and internal galactose residues. acs.orgnih.gov |
| Pasteurella multocida | PmST1 (α-2,3-sialyltransferase) | α2-3 | Primarily used for 3'-SLN synthesis, but demonstrates the principle of bacterial sialyltransferase application. acs.org |
An alternative to sialyltransferases that rely on high-energy nucleotide donors like CMP-Neu5Ac is the use of trans-sialidases. researchgate.netnih.gov These enzymes catalyze the transfer of sialic acid from a donor glycoside to an acceptor molecule, circumventing the need for activated nucleotide sugars. researchgate.netnih.gov This approach can be more cost-effective as it can utilize readily available sialoglycoconjugates, such as fetuin or glycomacropeptide from bovine κ-casein, as sialic acid donors. researchgate.netnih.gov
However, the application of trans-sialidases for the synthesis of 6'-SLN is less common than for its α2-3 linked counterpart, 3'-sialyl-N-acetyllactosamine. The most studied trans-sialidase, from Trypanosoma cruzi (TcTS), specifically constructs Siaα2-3Gal linkages. nih.govnih.govacs.org While some sialidases from sources like Vibrio cholerae and Clostridium perfringens show a preference for forming α(2-6)-linkages, their primary activity is often hydrolysis, which can lead to lower product yields. acs.org Therefore, protein engineering is often required to enhance the transglycosylation activity and reduce the hydrolytic side reactions of these enzymes. researchgate.net
Scale-Up and Industrial Production Considerations for Enzymatic Synthesis
The transition from laboratory-scale synthesis to industrial production of 6'-SLN presents several challenges, including the high cost of enzymes and substrates like CTP and LacNAc. acs.org To address these issues, strategies such as using whole-cell biocatalysts or immobilized enzymes are being explored to reduce enzyme purification costs and improve stability. dtu.dkmdpi.com
Recent advancements have demonstrated the feasibility of large-scale production. For example, the enzymatic synthesis of 6'-SLN has been successfully conducted at a 5-liter scale, yielding 259.2 grams with a 96.1% yield. acs.orgnih.gov This was achieved by optimizing reaction conditions, such as pH and the use of in situ produced LacNAc, which avoids costly purification steps. acs.orgnih.gov Such developments are crucial for making 6'-SLN and other sialylated oligosaccharides available for applications in the nutritional and pharmaceutical industries. acs.orggoogle.com
Enzymatic Modifications and Derivatization (e.g., Biotinylation, Sulfation)
Enzymatic methods are also employed to modify 6'-SLN and related structures to create valuable probes for biological studies.
Biotinylation: Biotinylated oligosaccharides are widely used for analysis and detection in various biological assays. mdpi.com The enzymatic synthesis of biotin-tagged 6'-SLN has been achieved through one-pot multienzyme (OPME) systems. mdpi.com In this process, a biotinylated N-acetylglucosamine is used as the starting material, which is then elongated and sialylated using a series of enzymes, including galactosyltransferases and sialyltransferases, to produce the final biotinylated 6'-SLN with high yields (~95%). mdpi.com This enzymatic approach offers a precise and efficient way to label the oligosaccharide at a specific site. bpsbioscience.com
Sulfation: Sulfation of glycan structures is another important modification, as sulfated glycans play roles in various biological recognition processes. nih.govnih.gov While chemical sulfation is possible, it often requires complex protection and deprotection steps. nih.gov Chemoenzymatic strategies offer a more controlled approach. In this method, enzymatic sialylation can be used to protect certain hydroxyl groups on the glycan. nih.govacs.org The exposed hydroxyl groups can then be chemically sulfated using reagents like a sulfur trioxide-pyridine complex. nih.govacs.org Following sulfation, the sialic acid "protecting group" can be removed by a neuraminidase. nih.gov Specific sulfotransferases, such as N-acetylglucosamine-6-O-sulfotransferase (CHST2) and keratan (B14152107) sulfate (B86663) galactose-6-O-sulfotransferase (CHST1), can also be used for the enzymatic sulfation of N-glycans, offering high regioselectivity. nih.gov
Chemical Synthesis Approaches
The chemical synthesis of 6'-SLN has been approached through various strategies, each with its own set of advantages and challenges. These methods primarily revolve around the controlled formation of the α(2→6) glycosidic linkage between sialic acid and the N-acetyllactosamine backbone.
Classical Glycosylation Reactions (e.g., Koenigs-Knorr Reaction)
The Koenigs-Knorr reaction, a long-standing method in carbohydrate chemistry, has been successfully applied to the synthesis of (α2-6) sialooligosaccharides, including 6'-SLN. nih.gov This reaction typically involves the use of a glycosyl halide donor, such as a peracetylated sialyl chloride, and a suitable glycosyl acceptor in the presence of a promoter, commonly a silver salt like silver carbonate (Ag₂CO₃) or a combination of silver carbonate and silver triflate (AgOTf). nih.govtaylorfrancis.com The reaction is noted for being high-yielding and both regio- and stereoselective, proceeding at room temperature. nih.govtaylorfrancis.com The stereochemical outcome is influenced by the participation of neighboring groups and the choice of protecting groups on the sialic acid donor. nih.gov
Regioselective Synthesis Strategies
A key challenge in the synthesis of 6'-SLN is achieving regioselectivity, ensuring the sialic acid is attached specifically to the 6'-hydroxyl group of the galactose residue in N-acetyllactosamine. One effective strategy involves the use of a lactosamine acceptor with a 4',6'-diol on the galactose unit. researchgate.net This approach directs the glycosylation to one of the two available hydroxyl groups. The inherent higher reactivity of the primary 6'-hydroxyl group compared to the secondary 4'-hydroxyl group often favors the formation of the desired 6'-linked product. The choice of protecting groups on the rest of the N-acetyllactosamine molecule is critical to expose only the desired hydroxyl groups for the reaction. jocpr.com For instance, the use of bulky protecting groups on other positions can sterically hinder unwanted reactions and enhance the regioselectivity of the glycosylation. escholarship.org
Synthesis of Spacer-Armed 6-Sialyl-N-acetyllactosamine
For applications in glycobiology, such as in microarrays or for conjugation to proteins, 6'-SLN is often synthesized with a spacer arm at the anomeric position of the N-acetylglucosamine residue. A common example is the synthesis of α-Neu5Ac-(2→6)-β-D-Gal-(1→4)-β-D-GlcNAc-O(CH₂)₃NH₂, which incorporates a 3-aminopropyl spacer. nih.govtaylorfrancis.com This functional group allows for covalent attachment to various surfaces and molecules. The synthesis of these spacer-armed analogs generally follows similar chemical glycosylation strategies as the parent compound, with the spacer being introduced at an early stage of the synthesis of the N-acetyllactosamine acceptor. canada.canih.gov
Isotopic Labeling for Research Applications (e.g., Tritium (B154650) Incorporation)
Isotopically labeled carbohydrates are invaluable tools for studying their interactions with receptors and enzymes. A method for the introduction of tritium (³H) into N-acetyllactosamine has been described, which provides a pathway for the synthesis of tritiated 6'-SLN. nih.gov This method involves the enzymatic oxidation of the C-6' position of the galactose residue in a precursor using D-galactose oxidase, followed by reduction with a tritiated reducing agent, such as potassium borohydride (B1222165) (KB³H₄), to introduce the tritium label. nih.gov The resulting tritiated N-acetyllactosamine can then be used as a precursor for the subsequent sialylation step to yield [³H]6'-SLN. This radiolabeled molecule is particularly useful in radioligand binding assays to study the affinity and kinetics of its interaction with sialic acid-binding proteins. escholarship.orgresearchgate.netnih.gov
Comparative Analysis of Synthetic Methodologies: Efficiency, Stereoselectivity, and Purity
For instance, a one-pot, two-step multienzymatic synthesis of 6'-SLN has been reported with yields exceeding 95%. nih.gov This enzymatic approach offers excellent control over stereoselectivity and regioselectivity, leading to high-purity products without the need for extensive protecting group chemistry. The following table provides a comparative overview of different synthetic approaches.
| Methodology | Typical Yield | Stereoselectivity | Purity | Key Advantages | Key Disadvantages |
| Koenigs-Knorr Reaction | Moderate to High | Good to Excellent | Good | Well-established, versatile | Requires stoichiometric promoters, multi-step protecting group chemistry |
| Regioselective Glycosylation | Moderate to High | High | Good | Good control over linkage position | Dependent on specific protecting group strategies |
| Chemoenzymatic Synthesis | High to Excellent | Excellent | Excellent | High efficiency, high selectivity, fewer steps | Requires specific enzymes, potential for substrate inhibition |
Structural Elucidation and Conformational Analysis of 6 Sialyl N Acetyllactosamine
Spectroscopic and Chromatographic Techniques for Structural Confirmation
A combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and advanced chromatographic methods is essential for the unambiguous structural confirmation and linkage analysis of 6'-SLN.
Mass spectrometry (MS), particularly when coupled with collision-induced dissociation (CID), is a powerful tool for determining the specific linkage between the sialic acid and the N-acetyllactosamine moiety. Electrospray ionization tandem mass spectrometry (ESI-CID-MS/MS) can effectively distinguish between the α2-6 and α2-3 isomers of sialyl-N-acetyllactosamine based on their distinct fragmentation patterns. rcsb.orgbioglyco.com
When subjected to CID, the α2-6 linkage in 6'-SLN yields a characteristic cross-ring fragment ion that is absent or of very low abundance in the spectrum of its α2-3 linked counterpart, 3'-Sialyl-N-acetyllactosamine (3'-SLN). rcsb.org The formation of a specific fragment at a mass-to-charge ratio (m/z) of 306, corresponding to a 0,4A₂-CO₂ ion, is considered diagnostic for the Neu5Acα2-6Gal linkage. rcsb.org This fragment arises from a cross-ring cleavage of the galactose residue. In contrast, the fragmentation of 3'-SLN is often dominated by the loss of the sialic acid residue and does not produce the m/z 306 ion in significant amounts. rcsb.org
The choice of precursor ion can influence the fragmentation spectrum. Analysis of doubly-sodiated precursor ions, such as [M+2Na-H]⁺, has been shown to produce spectra rich in cross-ring cleavage fragments, which facilitates the clear differentiation of sialyl isomers without the need for chemical derivatization. bioglyco.com These linkage-specific fragmentation patterns provide definitive evidence for the structural assignment of 6'-SLN.
| Fragment Ion (m/z) | Assignment | Linkage Specificity | Observation in 6'-SLN | Observation in 3'-SLN |
|---|---|---|---|---|
| 306 | 0,4A₂-CO₂ | α2-6 specific | Present | Absent |
| 468 | 2,4A₃-CO₂ | α2-3 associated | Absent | Present |
| 408 | B₂-CO₂ | α2-3 associated | Absent | Present |
Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for investigating the three-dimensional structure and dynamic behavior of oligosaccharides in solution. Two-dimensional Nuclear Overhauser Effect (2D-NOE) experiments are particularly valuable for determining the conformation around the glycosidic linkages by measuring through-space proton-proton proximities.
Studies on the closely related trisaccharide, sialyl-α(2-6)-lactose, have provided significant insights into the conformational preferences of the Neu5Acα(2-6)Gal linkage also present in 6'-SLN. These investigations revealed that the molecule does not adopt a single, rigid conformation but rather exists as an equilibrium of two conformer families. nih.gov The preferred conformations are characterized by φ angles of approximately -60° or 180°, with the ω angle predominantly adopting a gauche-trans (gt) rotamer. nih.gov The conformational equilibrium of the flexible Neu5Acα(2-6)Gal linkage in 6'-SLN has also been analyzed in the context of its binding to lectins like Siglec-9, where interglycosidic NOEs between Neu5Ac and Gal protons suggest a conformational selection process upon binding. nih.gov
¹⁹F NMR spectroscopy has emerged as a sensitive probe for studying carbohydrate-protein interactions. While not applied directly to 6'-SLN, studies on selectively deoxyfluorinated N-acetyllactosamine analogues demonstrate the utility of this technique. jasco.hu The incorporation of a fluorine atom provides a sensitive NMR reporter to probe the binding environment and conformational changes upon interaction with proteins, a strategy that holds potential for future studies of 6'-SLN interactions. jasco.humdpi.com
| Observed NOE | Inferred Proximity | Associated Conformer |
|---|---|---|
| H8Neu5Ac – H6proR,Gal | Neu5Ac C8 proton is near Gal C6 pro-R proton | tg (trans-gauche) |
| H3eq/ax,Neu5Ac – H4Gal | Neu5Ac C3 protons are near Gal C4 proton | tg (trans-gauche) |
| H3ax,Neu5Ac – H6proR,Gal | Neu5Ac C3 axial proton is near Gal C6 pro-R proton | tg (trans-gauche) |
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the analysis of underivatized carbohydrates. bioglyco.com At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated on strong anion-exchange columns. thermofisher.com Sialylated oligosaccharides, carrying the negatively charged carboxylate group of sialic acid, are particularly well-suited for this technique. jasco.hu
Liquid chromatography-mass spectrometry (LC-MS) utilizing porous graphitic carbon (PGC) columns is a premier technique for the high-resolution separation of complex glycan mixtures, including structural isomers. nih.govmdpi.com PGC chromatography offers a unique retention mechanism based on shape selectivity and electronic interactions between the planar graphite surface and the carbohydrate. researchgate.net
This technique has proven exceptionally capable of resolving sialylated glycan isomers, including the α2-3 and α2-6 linkages. nih.govresearchgate.net Studies have consistently shown that α2,3-linked sialylated N-glycans elute with longer retention times on PGC columns compared to their corresponding α2,6-linked isomers. researchgate.net This difference in retention behavior allows for the chromatographic separation and subsequent identification and quantification by mass spectrometry. The robustness and high resolving power of PGC LC-MS make it an invaluable tool for the detailed structural characterization of glycoproteins and the analysis of changes in sialylation patterns in biological samples. nih.govmdpi.com
Crystallographic Studies of 6-Sialyl-N-acetyllactosamine Complexes
X-ray crystallography provides atomic-resolution details of how 6'-SLN is recognized by and interacts with protein receptors. Crystal structures of 6'-SLN in complex with viral and human proteins have been instrumental in understanding the molecular basis of its biological roles.
A notable example is the co-crystal structure of 6'-SLN with the hemagglutinin (HA) protein from influenza viruses. rcsb.orgrcsb.org These structures reveal the precise interactions that mediate viral attachment to host cells. For the 2009 pandemic H1N1 virus, the terminal sialic acid of 6'-SLN is recognized in a conserved binding pocket. rcsb.org Crucially, favorable interactions extending beyond the sialic acid to the galactose and N-acetylglucosamine residues are observed only for the α2-6 linked glycan, mediated by hydrogen bonds with residues such as Asp190 and Asp225. rcsb.org These specific interactions explain the virus's preference for human-type (α2-6 linked) receptors.
Furthermore, the crystal structure of human β-galactoside α-2,6-sialyltransferase I (ST6Gal-I), the enzyme that synthesizes 6'-SLN, has been solved. researchgate.netnih.gov In one of these structures, a complex glycan from a neighboring molecule in the crystal lattice occupies the active site in a catalytically relevant orientation. researchgate.net This provides a detailed view of the acceptor binding site, revealing how the enzyme specifically recognizes the terminal galactose of N-acetyllactosamine to catalyze the transfer of sialic acid to the C6 hydroxyl group. nih.govresearchgate.net
| Protein | PDB ID | Resolution (Å) | Key Interacting Residues with 6'-SLN |
|---|---|---|---|
| Influenza A Virus (A/California/04/2009) Hemagglutinin | 3UBE | 2.15 | Asp190, Asp225 (interact with Gal-2 and GlcNAc-3) |
| Influenza B Virus Hemagglutinin | 2RFU | 2.80 | Conserved sialic acid binding pocket |
| Human ST6Gal-I (with symmetry-mate glycan) | 4JS2 | 1.75 | Asp274, His370 (positioning the Galactose 6'-OH) |
Computational Approaches for Conformational Analysis (e.g., Hard Sphere Exo-anomeric (HSEA) Calculations)
Computational methods complement experimental techniques by providing a dynamic picture of oligosaccharide conformation and energetics. These approaches can explore the potential energy surfaces of glycosidic linkages to predict preferred conformations.
Hard Sphere Exo-Anomeric (HSEA) calculations are a molecular mechanics-based approach that has been successfully used to assess the conformational preferences of oligosaccharides. cdnsciencepub.com This method treats monosaccharide units as rigid bodies and calculates non-bonded interactions (van der Waals forces) and the exo-anomeric effect, which is an electronic effect that influences the torsional angles around the glycosidic bond. cdnsciencepub.comnih.gov By mapping the conformational energy as a function of the glycosidic torsion angles (φ and ψ), HSEA calculations can identify low-energy regions and thus the most probable solution conformations. nih.gov
More advanced computational studies, such as Metropolis Monte Carlo simulations, have been applied to sialyl-α(2-6)-lactose. nih.gov These simulations, which sample a vast number of conformations to determine their relative probabilities, align well with NMR experimental data, confirming that the α(2-6) linkage exists in a dynamic equilibrium between two main conformational families. nih.gov Such computational analyses are invaluable for interpreting experimental data and for building models of 6'-SLN complexes with proteins to understand the structural basis of molecular recognition.
Analysis of Sialic Acid Linkage Isomers (α2,3 vs. α2,6) in Different Biological Contexts
The linkage of sialic acid to the underlying glycan chain, most commonly to a galactose (Gal) residue, results in two primary isomers: α2,3- and α2,6-linkages. These linkages are not functionally redundant; their distinct topographies on the cell surface and on secreted glycoproteins dictate a wide range of biological recognition events. The differential expression of α2,3- and α2,6-sialylated structures is tightly regulated by the expression and activity of specific sialyltransferases (STs), namely ST3Gal and ST6Gal families, respectively. nih.gov Consequently, the isomeric ratio of sialic acids varies significantly across different tissues, developmental stages, and disease states, influencing cellular adhesion, pathogen recognition, and immune responses. nih.govfrontiersin.org
Differential Expression in Tissues and Cancer
The distribution of α2,3- and α2,6-linked sialic acids is tissue-specific, reflecting the specialized functions of different cell types. For instance, changes in the expression of these isomers are widely recognized as key indicators in tumor development and metastasis. frontiersin.org In pancreatic ductal adenocarcinoma (PDAC), imaging mass spectrometry has revealed distinct spatial localization of these isomers. N-glycans in the tumor stroma regions are predominantly α2,3-sialylated, whereas the primary adenocarcinoma areas show a mixture of α2,3 and α2,6-sialylation, with a slight preference for α2,6-linked species. researchgate.net This differential expression suggests a compartmentalization of specific sialyltransferases within the tumor microenvironment. researchgate.netresearchgate.net Aberrant sialylation, particularly an increase in α2,6-sialylation, is a common feature on the surface of cancer cells and has been linked to metastatic progression in various cancers, including colorectal, breast, and prostate cancer. frontiersin.orgsciex.com
| Cancer Type | Predominant Sialic Acid Linkage Change | Biological Context/Significance |
|---|---|---|
| Pancreatic Ductal Adenocarcinoma (PDAC) | α2,3-sialylation in tumor stroma; mixed α2,3/α2,6 in adenocarcinoma. researchgate.net | Suggests compartmentalization of sialyltransferase activity within the tumor microenvironment. researchgate.net |
| Colorectal, Breast, Prostate Cancer | General increase in α2,6-sialylation. frontiersin.org | Associated with tumor progression and metastasis. frontiersin.orgsciex.com |
| Ovarian Cancer | Significant changes in serum α2,3-sialylated N-glycome. nih.gov | Potential as a source for disease biomarkers. nih.gov |
Role in Pathogen Recognition and Host Specificity
The specific linkage of sialic acid is a critical determinant for the binding of various pathogens, including viruses and bacteria. nih.gov The host specificity of influenza A viruses is a classic example, where human-adapted viruses preferentially bind to α2,6-linked sialic acids, which are abundant in the human upper respiratory tract. In contrast, avian influenza viruses preferentially recognize α2,3-linked sialic acids, which are prevalent in the avian gut. mit.edu This differential recognition plays a crucial role in the tropism and transmission of the virus. nih.govmit.edu
Similarly, other viruses exhibit distinct preferences for sialic acid linkages. Newcastle Disease Virus (NDV) and Adeno-Associated Virus (AAV) types 1 and 6 can utilize both α2,3- and α2,6-linked sialic acids on N-glycoproteins for efficient cell entry and infection. nih.govnih.govresearchgate.net Polyoma virus infection also involves N-glycans with both α2,3 and α2,6 linked sialic acid. nih.gov This highlights the diverse strategies pathogens have evolved to interact with host cell surface glycans.
| Pathogen | Preferred Sialic Acid Linkage(s) | Biological Significance |
|---|---|---|
| Influenza A Virus (Human-adapted) | α2,6-linked. mit.edu | Determines host specificity and tropism for the human upper respiratory tract. mit.edu |
| Influenza A Virus (Avian) | α2,3-linked. mit.edu | Determines tropism for the avian gastrointestinal tract. mit.edu |
| Newcastle Disease Virus (NDV) | Both α2,3- and α2,6-linked. nih.govresearchgate.net | Allows for efficient interaction with and entry into host cells. nih.gov |
| Adeno-Associated Virus (AAV) 1 & 6 | Both α2,3- and α2,6-linked. nih.gov | Facilitates cellular transduction. nih.gov |
| Polyoma Virus | Both α2,3- and α2,6-linked. nih.gov | N-glycans serve as the major class of receptors for infection. nih.gov |
Involvement in Inflammatory and Immune Diseases
The balance between α2,3- and α2,6-sialylation is also crucial in modulating immune responses and is often altered in inflammatory conditions. nih.gov For instance, the ratio of α2,6- to α2,3-linked sialic acid on glycans in chondrocytes can affect the incidence of inflammatory joint disease. frontiersin.org Recent studies on Behçet's disease, a chronic systemic vasculitis, have revealed a significant association with the α2,3-sialic acid epitope. Specific isomers of sialylated biantennary N-glycans, particularly those with α2,3-linkages, were found to be potential biomarkers capable of distinguishing patients with Behçet's disease from healthy controls with high sensitivity and specificity. frontiersin.org This suggests that the expression of specific sialic acid epitopes can be sensitively linked to human physiological and pathological conditions. frontiersin.org
The analysis of sialic acid linkage isomers is therefore a critical aspect of glycobiology, providing insights into the molecular basis of health and a wide array of diseases. Advanced analytical techniques, such as mass spectrometry combined with linkage-specific derivatization or ion mobility spectrometry, are essential tools for accurately distinguishing and quantifying these structurally similar but functionally distinct isomers. researchgate.netacs.orgnih.govnih.gov
Biological Roles and Functional Implications of 6 Sialyl N Acetyllactosamine
Glycan-Protein Interactions and Molecular Recognition
The terminal sialic acid residue of 6-Sialyl-N-acetyllactosamine is a critical determinant in molecular recognition, mediating specific interactions with a diverse array of proteins. These interactions are fundamental to both normal physiological functions and pathological processes, particularly in the context of pathogen binding and cellular adhesion.
Receptor Binding for Pathogens (Viruses, Bacteria)
A variety of pathogens have evolved to recognize and bind to specific sialylated glycans, such as 6-Sialyl-N-acetyllactosamine, as the initial step in host cell invasion.
The hemagglutinin (HA) protein of influenza viruses is a primary determinant of host specificity, and its binding preference for different sialic acid linkages is a key factor in viral tropism. Human influenza A and B viruses exhibit a strong binding affinity for glycans terminating in α2,6-linked sialic acid, such as 6-Sialyl-N-acetyllactosamine. frieslandcampinainstitute.com In contrast, avian influenza viruses typically show a preference for α2,3-linked sialic acids. This differential binding preference is a critical factor in the cross-species transmission of influenza viruses.
| Virus Type | Preferred Sialic Acid Linkage | Binding to 6-Sialyl-N-acetyllactosamine | Reference |
| Human Influenza A (H1N1, H3N2) | α2,6 | High Affinity | frieslandcampinainstitute.com |
| Human Influenza B | α2,6 | High Affinity | frieslandcampinainstitute.com |
| Avian Influenza | α2,3 | Low Affinity | frieslandcampinainstitute.com |
This table summarizes the binding preferences of different influenza virus types to sialic acid linkages, highlighting the high affinity of human-adapted viruses for 6-Sialyl-N-acetyllactosamine.
Research has demonstrated that non-egg-adapted human H1 and H3 influenza A viruses, as well as influenza B viruses, share a common high binding affinity for 6'-sialyl(N-acetyllactosamine). frieslandcampinainstitute.com This specificity is a crucial aspect of their ability to infect human respiratory epithelial cells, which are rich in α2,6-sialylated glycans.
The obligate intracellular parasite Toxoplasma gondii utilizes a sophisticated mechanism for host cell invasion, which involves the secretion of microneme proteins (MICs). One such protein, MIC1, plays a critical role in the initial attachment to host cells by recognizing and binding to sialylated glycans.
Structural studies have revealed that the microneme adhesive repeat (MAR) domains of TgMIC1 are responsible for this interaction. Crystallographic analysis has shown that TgMIC1 can bind to both α-2,3-sialyl-N-acetyllactosamine and α-2,6-sialyl-N-acetyllactosamine. This binding occurs within a shallow pocket in the MAR2 domain of the protein. The ability of MIC1 to recognize both linkages of sialic acid on N-acetyllactosamine contributes to the parasite's broad host and cell tropism.
| Protein Domain | Ligand | Binding Characteristics |
| TgMIC1-MAR2 | 6-Sialyl-N-acetyllactosamine | Binding confirmed through crystallographic studies. |
This table details the interaction between Toxoplasma gondii's MIC1 protein and 6-Sialyl-N-acetyllactosamine.
The adhesion of enteropathogenic bacteria to host intestinal epithelial cells is a critical first step in the infection process. Certain oligosaccharides can act as soluble decoys, competitively inhibiting this adhesion. While direct studies on the inhibitory effect of 6-Sialyl-N-acetyllactosamine on enteropathogenic Escherichia coli are limited, research on the closely related, non-sialylated precursor, N-acetyllactosamine, has shown promise. N-acetyllactosamine neoglycoconjugates have been found to inhibit the localized adherence of enteropathogenic E. coli to intestinal cell lines.
Regarding Salmonella fyris, studies have shown that a sialylated fraction of human milk oligosaccharides can inhibit its adhesion to Caco-2 cells. nih.gov Furthermore, the closely related compound 6'-sialyllactose (B25220) has been investigated as a potential inhibitor of Salmonella fyris adhesion. researchgate.net These findings suggest that sialylated structures, including 6-Sialyl-N-acetyllactosamine, may play a role in preventing infections by these enteropathogens.
The spike (S) protein of the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) is responsible for mediating viral entry into host cells. While the primary receptor for MERS-CoV is dipeptidyl peptidase 4 (DPP4), the S protein also interacts with sialylated glycans as an initial attachment factor.
Cryo-electron microscopy studies have revealed the structural basis of this interaction. The MERS-CoV S protein has been shown to bind to α2,6-sialyl-N-acetyl-lactosamine. researchgate.net This binding occurs in a conserved groove within the N-terminal domain (NTD) of the S1 subunit. This interaction is thought to facilitate the subsequent high-affinity binding to the DPP4 receptor, thereby promoting viral entry.
| Viral Protein | Ligand | Method of Study | Key Finding |
| MERS-CoV Spike Protein (NTD) | α2,6-sialyl-N-acetyl-lactosamine | Cryo-electron Microscopy | Structural basis of the interaction revealed, highlighting a specific binding groove. |
This table summarizes the interaction between the MERS-CoV spike protein and 6-Sialyl-N-acetyllactosamine.
Involvement in Cellular Adhesion and Signaling Pathways
Beyond its role in pathogen recognition, 6-Sialyl-N-acetyllactosamine is intrinsically involved in fundamental cellular processes, including cell-cell adhesion and the modulation of signaling pathways. The terminal sialic acid residue can influence the biophysical properties of the cell surface and act as a ligand for endogenous lectins, such as Siglecs (sialic acid-binding immunoglobulin-like lectins).
The presence of 6-Sialyl-N-acetyllactosamine on cell surface glycoproteins can modulate cell adhesion by either masking underlying recognition sites or by serving as a recognition determinant itself. semanticscholar.org For instance, the sialylation of adhesion molecules can prevent inappropriate cell-cell interactions. Conversely, specific recognition of 6-Sialyl-N-acetyllactosamine by cellular lectins can mediate specific cell adhesion events, which are crucial in immune responses and development.
Furthermore, the sialylation status of cell surface receptors can have a profound impact on their function and downstream signaling. The presence of terminal sialic acids, including those on N-acetyllactosamine structures, can influence receptor dimerization, ligand binding affinity, and the activation of intracellular signaling cascades. For example, alterations in the sialylation of growth factor receptors have been linked to changes in cell proliferation and differentiation pathways. While the specific signaling pathways directly initiated by the binding of a ligand to 6-Sialyl-N-acetyllactosamine are an area of ongoing research, its role as a modulator of receptor function underscores its importance in cellular communication and regulation.
Interactions with Lectins (e.g., Galectins, CD22)
The terminal positioning of 6-Sialyl-N-acetyllactosamine on glycan chains makes it a critical recognition motif for various lectins, mediating a range of cellular interactions. The nature of the sialic acid linkage, in this case, α2-6, significantly influences the binding affinity and specificity of these interactions.
Galectins: Galectins are a family of β-galactoside-binding proteins. The α2-6 sialylation of N-acetyllactosamine generally has an inhibitory effect on galectin binding.
Galectin-1 and Galectin-2: The presence of an α2-6 linked sialic acid on N-acetyllactosamine can eliminate or significantly reduce binding by Galectin-1 and Galectin-2. nih.gov
Galectin-3: While α2-6 sialylation can decrease the binding of several galectins, its effect on Galectin-3 is less pronounced. researchgate.net This is likely because Galectin-3 can recognize internal N-acetyllactosamine (LacNAc) units within a poly-N-acetyllactosamine chain, thereby mitigating the inhibitory effect of the terminal α2-6 sialic acid. researchgate.net
| Lectin | Binding Interaction with 6-Sialyl-N-acetyllactosamine | Reference |
|---|---|---|
| Galectin-1 | Binding eliminated or significantly reduced | nih.gov |
| Galectin-2 | Binding significantly reduced | nih.gov |
| Galectin-3 | Binding is less affected due to recognition of internal LacNAc units | researchgate.net |
CD22 (Siglec-2): CD22, a B-cell restricted inhibitory co-receptor, is a member of the Siglec (sialic acid-binding immunoglobulin-like lectin) family and specifically recognizes α2-6-sialylated glycans. nih.gov A sulfated variant, α2-6-sialylated 6-sulfo-N-acetyllactosamine, has been identified as a preferred endogenous ligand for human CD22. nih.gov This determinant is significantly expressed on a majority of normal human peripheral and follicular B-lymphocytes. nih.gov The interaction between 6-Sialyl-N-acetyllactosamine and its derivatives with CD22 is crucial for regulating B-cell signaling and function. nih.gov
Immunomodulatory Activities
6-Sialyl-N-acetyllactosamine and related sialylated structures play a significant role in modulating the immune system, primarily through their interactions with sialic acid-binding receptors like Siglecs. This modulation often leads to the dampening of immune responses and the maintenance of immune homeostasis.
Regulation of Immune Response Pathways
Sialic acids at the terminus of glycan chains act as self-associated molecular patterns that can be recognized by inhibitory Siglec receptors on immune cells. This recognition helps to regulate immune cell functions and prevent excessive immune reactions. nih.gov 6'-sialyllactose has been shown to modulate inflammatory signaling pathways. It can attenuate the phosphorylation of p38 MAPK and Akt, as well as inhibit the nuclear translocation of p65, a component of the NF-κB complex. nih.gov These actions effectively downregulate key pro-inflammatory pathways. nih.gov
Anti-inflammatory Effects
The anti-inflammatory properties of 6-sialylated structures have been demonstrated in various contexts. 6'-sialyllactose has been shown to mitigate lipopolysaccharide (LPS)-induced acute inflammation. nih.gov It can inhibit the expression of the tissue damage marker MMP9, as well as the pro-inflammatory cytokines IL-1β and MCP-1, by modulating NF-κB activation. nih.gov Furthermore, it can reduce levels of reactive oxygen species (ROS). nih.gov These findings suggest that 6'-sialyllactose could have therapeutic potential in conditions like atherosclerosis by dampening macrophage-driven inflammation. nih.gov Additionally, 6'-sialyllactose has demonstrated protective effects against neomycin-induced ototoxicity by exerting anti-inflammatory and neuroprotective actions on macrophages. nih.gov
| Effect | Mechanism | Reference |
|---|---|---|
| Attenuation of LPS-induced inflammation | Inhibition of p38 MAPK and Akt phosphorylation, and p65 nuclear translocation | nih.gov |
| Inhibition of pro-inflammatory mediators | Modulation of NF-κB activation leading to decreased MMP9, IL-1β, and MCP-1 expression | nih.gov |
| Reduction of oxidative stress | Decreased production of reactive oxygen species (ROS) | nih.gov |
| Protection against neomycin-induced ototoxicity | Anti-inflammatory and neuroprotective effects on macrophages | nih.gov |
Influence on Macrophage Activation
6-Sialyl-N-acetyllactosamine and its derivatives can significantly influence macrophage activation. Macrophages play a central role in both initiating and resolving inflammation. 6'-sialyllactose has been shown to effectively attenuate LPS-induced acute inflammation in RAW 264.7 macrophages and in a mouse model. nih.gov It achieves this by suppressing pro-inflammatory pathways and reducing the production of inflammatory mediators. nih.gov Furthermore, it can decrease oxidative stress in the endothelium following LPS-induced macrophage activation. nih.gov In the context of neomycin-induced ototoxicity, 6'-sialyllactose treatment was found to reverse the increase in macrophages in the sensory spiral ganglion, demonstrating its ability to modulate macrophage response to cellular stress. nih.gov
Neurological and Developmental Roles
While the roles of other sialylated isomers are more established in neurological development, the specific functions of 6-Sialyl-N-acetyllactosamine are an area of ongoing investigation.
Neurite Outgrowth Modulation
The role of specific sialic acid linkages in neurite outgrowth can be highly context-dependent. In a study investigating the functional role of sialic acid residues on CD24-induced neurite outgrowth, it was observed that α2,6-sialyl-N-acetyllactosamine (6'-SL) did not affect the neurite outgrowth of either cerebellar or dorsal root ganglion (DRG) neurons when plated on a CD24 substrate. nih.gov This was in contrast to α2,3-sialyl-N-acetyllactosamine, which did show an effect. nih.gov This suggests a high degree of specificity in the recognition of sialylated structures by the cellular machinery governing neurite extension.
Role in Glycoprotein and Glycolipid Function
6-Sialyl-N-acetyllactosamine is a fundamental structural motif found on glycoproteins and glycolipids, where it plays a significant role in a wide array of biological recognition events. Glycosylation, the process of adding sugar chains like 6-Sialyl-N-acetyllactosamine to proteins and lipids, is a critical post-translational modification that affects protein folding, stability, and function youtube.com.
Sialylated N-glycans are involved in crucial processes such as immune responses and pathogen recognition nih.gov. The terminal sialic acid residue of 6-Sialyl-N-acetyllactosamine is often the key feature recognized by various glycan-binding proteins, or lectins nih.govnih.gov. For instance, the influenza A virus hemagglutinin is a well-known viral lectin that recognizes sialic acid receptors on the surface of host cells, initiating infection nih.gov. The specific linkage of sialic acid (e.g., α2-6 as in 6-Sialyl-N-acetyllactosamine) is a critical determinant for the binding specificity of different influenza virus strains nih.gov.
In the context of glycolipids, these molecules are essential components of cell membranes, contributing to cell-cell recognition, adhesion, and signal transduction longdom.orgiomcworld.orgiomcworld.org. Glycolipids consist of a lipid tail embedded in the cell membrane and a carbohydrate chain extending into the extracellular space longdom.orgiomcworld.org. Acidic glycolipids, which include those containing sialic acid, carry a negative charge that influences membrane properties and interactions longdom.org. Gangliosides, a class of sialic acid-containing glycolipids, are particularly abundant in the nervous system and are integral to neural function iomcworld.orgiomcworld.org.
Poly-N-acetyllactosamine chains, of which N-acetyllactosamine is the repeating unit, serve as scaffolds for various terminal modifications, including sialylation researchgate.net. These structures are found on many transmembrane glycoproteins and matrix proteins, where they mediate cell-cell interactions and metastasis by binding to lectins like selectins researchgate.net. The presence and structure of these sialylated chains can change significantly during development and in disease states such as cancer researchgate.net.
Applications in Enhancing Stability of Bioactive Molecules (e.g., Glucagon-Like Peptide 1 (GLP-1))
The therapeutic potential of many bioactive peptides and proteins is often limited by their short half-life in the body due to rapid degradation by enzymes nih.gov. Glucagon-Like Peptide 1 (GLP-1) is a prime example; this incretin hormone is a promising therapeutic for type 2 diabetes due to its ability to stimulate glucose-dependent insulin release nih.gov. However, its native form has a serum half-life of less than two minutes, primarily because it is quickly inactivated by the enzyme dipeptidyl peptidase-IV (DPP-IV) nih.govnih.gov.
Glycosylation has emerged as a key strategy to improve the stability and pharmacological profile of such peptide drugs. The addition of N-glycan structures, particularly those terminating with sialic acid like 6-Sialyl-N-acetyllactosamine, can shield the peptide from proteolytic enzymes and enhance its stability nih.gov.
A study focused on improving GLP-1's stability utilized site-directed enzymatic glycosylation to attach a homogeneous biantennary complex-type N-glycan, which can be terminated with sialic acid, to the peptide. The results were significant:
The addition of a sialylated N-glycan to GLP-1 at specific positions (Asn26 and Asn34) dramatically increased its in vitro half-life.
Compared to the native GLP-1 half-life of 10.2 minutes when incubated with DPP-IV, the glycosylated versions showed half-lives of 374.7 minutes and 245.3 minutes, representing 36.7-fold and 24.0-fold increases, respectively nih.gov.
Similarly, when incubated with mouse serum, the half-lives were extended by 25.0-fold and 13.9-fold nih.gov.
Table 2: Enhanced Stability of Glycosylated GLP-1 Analogues
| GLP-1 Analogue | Modification Site | In Vitro Half-Life vs. DPP-IV (minutes) | Fold Increase vs. Native GLP-1 | In Vitro Half-Life in Mouse Serum (minutes) | Fold Increase vs. Native GLP-1 | Reference |
|---|---|---|---|---|---|---|
| Native GLP-1 | - | 10.2 | 1.0 | 55.7 | 1.0 | nih.gov |
| Sialyl N-glycan-GLP-1 | Asn26 | 374.7 | 36.7 | 1393.1 | 25.0 | nih.gov |
Experimental Research Models and Methodologies
In Vitro Studies with Cell Lines
In vitro studies using cultured cell lines represent a fundamental approach to understanding the molecular and cellular activities of 6-Sialyl-N-acetyllactosamine. These controlled environments allow for detailed investigation of specific biological processes.
Cell adhesion assays are instrumental in studying the role of 6-Sialyl-N-acetyllactosamine in cell-cell and cell-extracellular matrix interactions. A significant area of research has been its involvement in the adhesion of influenza A virus (IAV) to host cells. Multivalent forms of sialylated N-acetyllactosamine have been synthesized and evaluated as inhibitors of the IAV adhesion protein, hemagglutinin (HA). researchgate.netacs.org By linking sialylated LacNAc units to di- and trivalent scaffolds, researchers have created inhibitors with significantly enhanced potency in adhesion inhibition assays. researchgate.net
Studies have demonstrated that tumor cells exhibit metastasis-associated modifications on their cell surface, including the expression of β1,6-branched N-linked oligosaccharides. The substitution of these structures with α2,6-linked sialic acids, which includes the 6-Sialyl-N-acetyllactosamine motif, can modulate cellular adhesion to extracellular matrix components. ias.ac.in Furthermore, the sialylation of integrins, a family of cell adhesion receptors, is known to mediate cancer cell adhesion. researchgate.net For instance, the expression of sialyl Lewis antigens on cancer cells, which are structurally related to 6-Sialyl-N-acetyllactosamine, serves as ligands for selectins on endothelial cells, facilitating the adhesion of cancer cells to blood vessel walls, a critical step in metastasis. nih.gov
Table 1: Research Findings from Cell Adhesion Assays
| Experimental System | Key Findings | Reference |
|---|---|---|
| Influenza A Virus (IAV) Adhesion Inhibition | Multivalent sialylated LacNAc inhibitors showed up to a 428-fold enhanced inhibition of IAV adhesion. | researchgate.net |
| Cancer Cell Adhesion | α2,6-sialylation of β1,6-branched N-oligosaccharides modulates cellular adhesion to the extracellular matrix. | ias.ac.in |
| Selectin-Mediated Adhesion | Sialyl Lewis antigens on tumor cells mediate adhesion to E-selectin on endothelial cells. | nih.gov |
Receptor binding assays are pivotal in defining the specificity and affinity of 6-Sialyl-N-acetyllactosamine for various receptors. A primary focus of these assays has been its interaction with the hemagglutinin of influenza viruses. Synthetic sialylglycoconjugates bearing the 6'-sialyl(N-acetyllactosamine) moiety have been used to characterize the receptor-binding phenotypes of influenza virus isolates. nih.gov These studies have revealed that non-egg-adapted human influenza A and B viruses exhibit a high binding affinity for 6'-sialyl(N-acetyllactosamine). nih.gov In contrast, avian influenza isolates typically show a higher affinity for 3'-sialyllactose. nih.gov
The binding affinity of influenza viruses for sialic acid receptors is a key determinant of host range. asm.org For example, amino acid substitutions in the hemagglutinin protein can alter the binding preference from α2,3-linked sialic acids (avian-like) to α2,6-linked sialic acids (human-like), such as 6-Sialyl-N-acetyllactosamine. asm.org Beyond virology, the binding of 6-Sialyl-N-acetyllactosamine and its sulfated derivatives to selectins, a family of cell adhesion molecules, is crucial in inflammatory responses and lymphocyte homing. nih.govnih.gov For example, 6-sulfo sialyl Lewis x, a complex carbohydrate containing a sulfated 6-Sialyl-N-acetyllactosamine structure, is a preferred ligand for L-selectin. nih.gov
Table 2: Receptor Binding Affinity of Influenza Virus Strains for Sialylated Glycans
| Virus Strain/Type | Receptor Preference | Key Findings | Reference |
|---|---|---|---|
| Human Influenza A and B (non-egg-adapted) | High affinity for 6'-sialyl(N-acetyllactosamine) | Indicates a preference for human-like receptors. | nih.gov |
| Avian Influenza Isolates | High affinity for 3'-sialyllactose | Demonstrates a preference for avian-like receptors. | nih.gov |
| Influenza B Virus | Generally restricted to α2,6-linked sialic acid binding. | Some Victoria lineage isolates show broader specificity. | mdpi.com |
6-Sialyl-N-acetyllactosamine serves as a substrate in enzyme activity assays, particularly for neuraminidases, which are sialidases that cleave sialic acid residues from glycoconjugates. The neuraminidase of the influenza virus plays a critical role in the release of progeny virions from infected cells. nih.gov The substrate specificity of viral neuraminidases is a key area of investigation. Studies comparing purified neuraminidase enzymes from different influenza virus strains have shown variations in their ability to hydrolyze different sialyl linkages. For instance, some viral neuraminidases preferentially hydrolyze α(2→3)sialyllactose, while others can hydrolyze both α(2→3)- and α(2→6)-linked sialosides, including 6-Sialyl-N-acetyllactosamine. nih.gov
The balance between hemagglutinin's receptor-binding activity and neuraminidase's receptor-cleaving activity is crucial for efficient viral replication. nih.gov Assays using 6-Sialyl-N-acetyllactosamine as a substrate help to characterize the enzymatic properties of neuraminidases and to evaluate the efficacy of neuraminidase inhibitors, which are a major class of antiviral drugs. researchgate.net
Table 3: Neuraminidase Substrate Specificity
| Neuraminidase Source | Substrate Preference | Key Findings | Reference |
|---|---|---|---|
| Influenza A/PR/8/34 (H1N1) | Preferentially hydrolyzed α(2→3)sialyllactose. | Demonstrates linkage-specific cleavage. | nih.gov |
| Influenza B/Ibaraki | Hydrolyzed both α(2→3)sialyllactose and α(2→6)sialyllactose. | Shows broader substrate specificity compared to some influenza A strains. | nih.gov |
| Influenza A/Guizhou/54/89 (H3N2) | Hydrolyzed α(2→3)sialyllactose but not α(2→6)sialyllactose. | Indicates distinct substrate preferences among different influenza A subtypes. | nih.gov |
Research into the effects of sialylated oligosaccharides on angiogenesis has implicated Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a key target. However, studies have indicated that 6'-sialyl-N-acetyllactosamine is unable to bind to VEGFR-2 or suppress its activation. semanticscholar.org In contrast, the structurally similar compound, 6'-sialylgalactose, has been identified as a potent inhibitor of VEGFR-2 activation. nih.govnih.govresearchgate.net Virtual screening and subsequent Biacore analysis have shown that 6'-sialylgalactose interacts strongly with the VEGF-binding domains of VEGFR-2, leading to the suppression of VEGF-A-induced phosphorylation of the receptor. nih.govnih.gov This inhibition of VEGFR-2 activation by 6'-sialylgalactose consequently suppresses downstream signaling pathways, including the phosphorylation of ERK and Akt, which are involved in endothelial cell proliferation, migration, and tube formation. nih.gov
While 6-Sialyl-N-acetyllactosamine itself does not appear to directly inhibit VEGFR-2, the findings with related sialylated sugars highlight the critical role of specific carbohydrate structures in modulating angiogenesis. The addition of an N-acetylglucosamine unit in 6-Sialyl-N-acetyllactosamine, as opposed to the glucose in 6'-sialyllactose (B25220), appears to be a determining factor in the differential activity towards VEGFR-2. semanticscholar.org
While direct studies on the anti-inflammatory and neuroprotective effects of 6-Sialyl-N-acetyllactosamine in cultured cells are limited, research on the closely related human milk oligosaccharide, 6'-sialyllactose (6SL), provides valuable insights. In vitro studies have demonstrated that 6SL possesses anti-inflammatory, anti-phagocytic, and neuroprotective properties. nih.gov Specifically, in lipopolysaccharide-challenged human THP1-macrophages, treatment with 6SL has been shown to exert these protective effects. nih.gov
The anti-inflammatory activity of N-acetylglucosamine, a component of 6-Sialyl-N-acetyllactosamine, has also been investigated. N-acetylglucosamine has been shown to decrease the expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α during influenza A virus infection in cell cultures. mdpi.com These findings suggest that the sialylated and N-acetylated components of 6-Sialyl-N-acetyllactosamine may contribute to potential anti-inflammatory and neuroprotective activities, warranting further investigation of the compound itself in relevant cell culture models.
Non-Clinical Animal Models
Non-clinical animal models are essential for evaluating the in vivo efficacy and biological effects of 6-Sialyl-N-acetyllactosamine. A key application of this compound in animal models has been as a therapeutic agent against influenza virus infection. A study utilizing a mouse model of influenza A (H1N1) infection demonstrated that a polyacrylamide conjugate bearing the Neu5Acα2-6Galβ1-4GlcNAc trisaccharide (6-Sialyl-N-acetyllactosamine) had a strong protective effect. nih.gov Aerosol treatment with this polymeric attachment inhibitor after infection completely prevented mortality in sensitive mice and reduced disease symptoms in more resistant strains. nih.gov This protective effect is attributed to the inhibitor's ability to block the attachment of the virus to host cell receptors. nih.gov
In the context of angiogenesis, while direct in vivo studies with 6-Sialyl-N-acetyllactosamine are not prominent, research on related compounds provides a basis for potential applications. For example, 6'-sialylgalactose has been shown to inhibit retinal angiogenesis in a mouse model of retinopathy of prematurity and tumor angiogenesis in a xenograft mouse model. nih.gov Similarly, sialyllactose has been found to prevent the growth of tumor cells and angiogenesis in tumor tissues in mouse models of Lewis lung carcinoma, melanoma, and colon carcinoma. researchgate.net Furthermore, in a mouse model of neomycin-induced ototoxicity, systemic application of 6'-sialyllactose was shown to ameliorate hearing loss and attenuate macrophage activation in the cochlear spiral ganglion. nih.gov
Table 4: Summary of In Vivo Studies with 6-Sialyl-N-acetyllactosamine and Related Compounds
| Compound | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Polymer-bound 6-Sialyl-N-acetyllactosamine | Mouse model of Influenza A (H1N1) infection | Completely prevented mortality and lessened disease symptoms. | nih.gov |
| 6'-Sialylgalactose | Mouse model of retinopathy of prematurity | Inhibited retinal angiogenesis. | nih.gov |
| 6'-Sialylgalactose | Xenograft mouse model of tumor | Inhibited tumor angiogenesis. | nih.gov |
| Sialyllactose | Allograft mouse models (lung carcinoma, melanoma, colon carcinoma) | Prevented tumor growth and angiogenesis in tumor tissues. | researchgate.net |
| 6'-Sialyllactose | Mouse model of neomycin-induced ototoxicity | Ameliorated hearing loss and reduced macrophage activation. | nih.gov |
Advanced Analytical Techniques in Functional Studies
Glycan microarray technology is a powerful high-throughput tool for profiling the binding specificities of glycan-binding proteins, such as viral hemagglutinins and mammalian lectins. nih.govfrontiersin.org These arrays consist of a library of diverse glycan structures immobilized on a solid surface, allowing for the simultaneous analysis of interactions with a protein of interest. nih.govnih.gov
This technique has been instrumental in understanding the receptor-binding preferences of influenza viruses. For instance, glycan microarrays have been used to demonstrate that human influenza viruses preferentially bind to glycans terminating in α2,6-linked sialic acids, such as 6-Sialyl-N-acetyllactosamine, which are abundant in the human upper respiratory tract. nih.gov In contrast, avian influenza viruses typically show a preference for α2,3-linked sialic acids. researchgate.net
Glycan microarrays have also been employed to elucidate the binding profiles of Siglecs (sialic acid-binding immunoglobulin-like lectins). For example, Siglec-2 and Siglec-10 have been shown to preferentially bind to N-glycans terminating in α2,6-linked sialic acid. nih.gov The data generated from these arrays provide detailed insights into the structural requirements for binding and can reveal subtle differences in specificity between closely related glycan structures. escholarship.org
| Application | Description | Example |
|---|---|---|
| Influenza Virus Receptor Profiling | Determining the binding preference of influenza virus hemagglutinin to different sialylated glycans. | Demonstrating the high affinity of human H1 and H3 influenza A viruses for 6'-sialyl(N-acetyllactosamine). nih.gov |
| Siglec Binding Specificity | Characterizing the binding of Siglecs to a variety of sialylated structures. | Showing the preferential binding of Siglec-2 and Siglec-10 to N-glycans with terminal α2,6-linked sialic acid. nih.gov |
Competitive binding assays are a valuable method for determining the relative binding affinities of different ligands to a receptor. In the context of 6-Sialyl-N-acetyllactosamine, these assays can be used to compare its binding to a target, such as influenza virus hemagglutinin, with that of other sialylated glycans.
One such method is a competitive solid-phase assay. In this setup, a specific influenza virus is captured on a solid phase, and its binding to a labeled sialylglycoconjugate is measured in the presence of various concentrations of competing unlabeled sialylglycoconjugates. The ability of a compound to inhibit the binding of the labeled conjugate is indicative of its binding affinity for the viral hemagglutinin.
Using this approach, synthetic sialylglycoconjugates bearing 6'-sialyl(N-acetyllactosamine) moieties attached to a polyacrylic acid carrier (P-6-SLN) were tested for their ability to bind to various influenza virus isolates. nih.gov These studies revealed that non-egg-adapted human H1 and H3 influenza A viruses, as well as influenza B viruses, share a common high binding affinity for 6'-sialyl(N-acetyllactosamine). nih.gov In contrast, avian influenza viruses showed a high affinity for 3'-sialyllactose. nih.gov This type of assay is crucial for understanding the fine specificities of virus-receptor interactions and for the development of targeted antiviral therapies.
Structural Elucidation in Complex Biological Matrices
The definitive structural identification of 6-Sialyl-N-acetyllactosamine (6'-SLN) within complex biological matrices, such as serum, plasma, and tissue extracts, presents significant analytical challenges. The primary difficulty lies in distinguishing 6'-SLN from its structural isomer, 3'-Sialyl-N-acetyllactosamine (3'-SLN), which differs only in the linkage position of sialic acid to the galactose residue (α2,6 vs. α2,3). Consequently, researchers employ a combination of sophisticated, high-resolution analytical techniques to achieve unambiguous structural elucidation. These methodologies primarily revolve around mass spectrometry, nuclear magnetic resonance spectroscopy, and advanced separation sciences.
Mass Spectrometry (MS) Based Approaches
Mass spectrometry is a cornerstone for the structural analysis of sialylated glycans due to its high sensitivity and ability to provide detailed structural information from minute amounts of sample. nih.gov A key strategy for distinguishing 6'-SLN involves linkage-specific derivatization. nih.gov This chemical approach exploits the different reactivity of the carboxyl groups on α2,3- and α2,6-linked sialic acids. Under specific reaction conditions, the α2,3-linked isomer tends to form an intramolecular lactone, while the α2,6-linked sialic acid reacts with an external nucleophile, resulting in a mass difference that is readily detectable by MS. nih.gov
Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is crucial for isomer differentiation without derivatization. researchgate.net Specific fragmentation patterns serve as diagnostic markers. For instance, the CID spectrum of 6'-SLN uniquely produces a 0,4A2-CO2 fragment ion at m/z 306, which is indicative of the α2,6-linkage and is absent in the spectrum of 3'-SLN. researchgate.net
Furthermore, ion mobility spectrometry-mass spectrometry (IMS-MS) has emerged as a powerful technique capable of separating isomeric glycans in the gas phase. nih.govacs.org The fragmentation of sialylated glycopeptides generates a characteristic B₃ trisaccharide fragment containing the terminal sialic acid. The resulting fragments for the α2,6- and α2,3-linked isomers exhibit distinct drift times in the ion mobility cell, allowing for their qualitative and quantitative differentiation, often without prior chromatographic separation. nih.govacs.org
| Technique | Principle of Differentiation | Key Findings / Diagnostic Ions |
|---|---|---|
| Linkage-Specific Derivatization MS | Differential chemical reaction of α2,6- vs. α2,3-linked sialic acid carboxyl groups creates a mass difference. nih.gov | α2,6-linked sialic acids are converted to methyl esters or other derivatives, while α2,3-linked sialic acids form lactones. nih.gov |
| Collision-Induced Dissociation (CID) MS/MS | Isomers produce unique fragmentation patterns. researchgate.net | A linkage-specific fragment ion (0,4A2-CO2) at m/z 306 is present for 6'-SLN but not its 3'-SLN isomer. researchgate.net |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of isomeric fragment ions based on their different shapes and collision cross-sections. nih.gov | Characteristic B₃ trisaccharide fragments of α2,6- and α2,3-linked isomers are baseline separated based on drift time. nih.govacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that can provide a complete and unambiguous structural characterization of glycans de novo. nih.gov Both one-dimensional (¹H NMR) and two-dimensional NMR experiments (e.g., COSY, TOCSY, HSQC) are utilized. The ¹H-NMR spectrum provides information on the number and type of monosaccharide residues, while 2D experiments allow for the full assignment of proton (¹H) and carbon (¹³C) signals, defining the sequence of monosaccharides and their linkage positions. nih.gov Although highly definitive, the application of NMR for glycan analysis in complex biological matrices can be limited by its relatively lower sensitivity compared to MS and the requirement for highly purified samples and specialized expertise for spectral interpretation. nih.gov
Chromatographic and Electrophoretic Separation
Effective separation of 6'-SLN from its isomers and other complex glycans is critical for accurate analysis. Several liquid chromatography techniques are employed for this purpose.
Porous Graphitized Carbon (PGC) Liquid Chromatography (LC): PGC columns are highly effective for separating native glycan isomers based on subtle stereochemical differences. frontiersin.org This method has been successfully applied to achieve complete baseline separation of sialylated glycan isomers from human serum. frontiersin.org
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is widely used to separate mixtures of glycans. nih.govacs.org Studies have shown that the retention time of a glycan on a HILIC column correlates with the type of sialic acid linkage; species with a higher content of α2,6-linked isomers tend to elute later than their α2,3-linked counterparts. acs.org
Ion-Exchange Chromatography: This technique can be used as a preliminary fractionation step to separate glycans based on the number of anionic sialic acid groups, thereby reducing the complexity of the sample before subsequent analysis by LC-MS. nih.govresearchgate.net
Capillary electrophoresis-mass spectrometry (CE-MS) is another high-resolution separation technique used for the characterization of sialylated N-glycans, particularly after linkage-specific derivatization strategies have been applied. nih.govresearchgate.net
| Method | Separation Principle | Application in Biological Matrices |
|---|---|---|
| Porous Graphitized Carbon (PGC)-LC | Separates based on fine stereochemical differences of native glycans. frontiersin.org | Achieves complete chromatographic separation of sialylated isomers in human serum N-glycans. frontiersin.org |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separates based on hydrophilicity. nih.gov | Used for separating sialyllactose isomers in rat plasma; α2,6-linked isomers typically have longer retention times. acs.orgnih.gov |
| Ion-Exchange Chromatography | Fractionates glycans based on the number of charged sialic acid residues. nih.gov | Reduces sample complexity of human serum N-glycans prior to CE-MS or LC-MS analysis. nih.govresearchgate.net |
| Capillary Electrophoresis (CE)-MS | Separates charged molecules based on electrophoretic mobility. researchgate.net | Characterizes derivatized sialyl linkage isomers from human serum. researchgate.net |
Future Directions and Research Perspectives
Elucidation of Novel Biological Functions and Associated Signaling Pathways
While the roles of sialylated glycans in processes like pathogen recognition and immune modulation are increasingly understood, many specific functions of 6-Sialyl-N-acetyllactosamine and the signaling pathways they influence remain to be discovered. Future research will likely focus on several key areas:
Immune System Modulation: Beyond its role as a ligand for siglecs, researchers are investigating how 6-Sialyl-N-acetyllactosamine fine-tunes immune responses. This includes its potential influence on cytokine production, immune cell differentiation, and the regulation of inflammatory pathways. For instance, studies on the broader category of sialylated human milk oligosaccharides, such as 6'-Sialyllactose (B25220) (6'SL), have shown they can induce anti-inflammatory responses and may act as decoy receptors to reduce viral activity, suggesting avenues for exploring the specific effects of 6-Sialyl-N-acetyllactosamine. casupplements.com
Cancer Biology: Aberrant sialylation is a hallmark of many cancers. researcher.life Future work will aim to dissect the specific roles of 6-Sialyl-N-acetyllactosamine in tumor progression, metastasis, and immune evasion. A key area of investigation is its interaction with galectins and other glycan-binding proteins that regulate cell adhesion, apoptosis, and signaling. nih.gov For example, the sialylation of specific cell surface receptors like β1-integrin and the Fas receptor can impact cancer cell survival and drug resistance. nih.gov Identifying the signaling pathways, such as the PI3K/Akt pathway, that are modulated by the presence of this specific glycan on cancer cells could lead to novel therapeutic targets. nih.gov
Neurological Functions: Sialic acids are highly abundant in the brain and are critical for neural development and function. mdpi.com Research is beginning to explore how specific sialylated structures, including 6-Sialyl-N-acetyllactosamine, contribute to processes like synaptic plasticity and nerve conduction. layerorigin.com Studies on related compounds like 6'-sialyllactose have suggested a role in ameliorating myopathic phenotypes, indicating a potential for this class of molecules in neuromuscular health. nih.govgne-myopathy.org
Cardiovascular Health: Emerging evidence points to the importance of glycosylation and sialylation in cardiovascular diseases, including atherosclerosis. adelaide.edu.au Future investigations will likely explore how 6-Sialyl-N-acetyllactosamine on lipoproteins and vascular endothelial cells influences lipid metabolism and inflammatory processes within blood vessels.
Development of Advanced Synthetic Strategies for Complex Sialylated Structures
The limited availability of structurally defined complex sialylated oligosaccharides from natural sources has been a significant barrier to their study. Consequently, the development of efficient and scalable synthetic strategies is a major focus of current research.
Chemoenzymatic Synthesis: This approach, which combines the precision of enzymatic reactions with the versatility of chemical synthesis, has become a powerful tool for creating complex glycans. nih.gov Future efforts will focus on the discovery and engineering of novel sialyltransferases with altered substrate specificities and improved stability. acs.orgnih.govacs.org One-pot multi-enzyme (OPME) systems, where several enzymatic reactions are carried out in a single reaction vessel, are being refined to streamline the synthesis of a wide array of sialosides, including those containing non-natural modifications. escholarship.org
Automated Glycan Assembly: Inspired by the success of automated peptide and oligonucleotide synthesis, researchers are developing automated platforms for the chemical synthesis of oligosaccharides. While challenges related to stereocontrol at the glycosidic linkage remain, progress in this area could revolutionize the accessibility of complex structures like 6-Sialyl-N-acetyllactosamine.
Engineered Whole-Cell Systems: The use of metabolically engineered bacteria or yeast to produce specific glycans is a promising avenue for large-scale production. By introducing and optimizing the expression of necessary glycosyltransferases and nucleotide sugar biosynthesis pathways, these cellular factories could provide a cost-effective source of complex sialylated structures.
| Synthesis Strategy | Description | Key Enzymes/Methods |
| Chemoenzymatic Synthesis | Combines chemical synthesis of precursors with enzymatic glycosylation for high stereo- and regioselectivity. | Sialyltransferases, Sialidases (in transglycosylation), One-Pot Multi-Enzyme (OPME) systems. nih.govacs.org |
| Chemical Synthesis | Total synthesis using protecting group strategies and stereoselective glycosylation methods. | Koenigs-Knorr reaction, use of sialyl donors like glycosyl chlorides. taylorfrancis.com |
| Microbial/Enzymatic Production | Utilizes enzymes or whole microbial cells for the synthesis from simpler substrates like lactose (B1674315). | β-galactosidases, sialidases, β-N-acetylhexosaminidases, glycosyltransferases. nih.gov |
Exploration of 6-Sialyl-N-acetyllactosamine as a Research Tool in Glycoscience
The ability to synthesize 6-Sialyl-N-acetyllactosamine and its derivatives opens up numerous possibilities for its use as a tool to investigate biological processes.
Glycan Microarrays: Arrays displaying a variety of structurally defined glycans, including 6-Sialyl-N-acetyllactosamine, are powerful tools for identifying and characterizing glycan-binding proteins from cell lysates, sera, or other biological samples. nih.gov This allows for the high-throughput screening of interactions that may be relevant to disease.
Probes for Cellular Imaging: By attaching fluorescent tags or other reporter molecules, synthetic 6-Sialyl-N-acetyllactosamine can be used to visualize the localization and dynamics of its binding partners on the surface of living cells. researchgate.net This can provide insights into the role of specific glycan interactions in cellular signaling and organization.
Inhibitors and Decoys: Soluble 6-Sialyl-N-acetyllactosamine or multivalent presentations of it on scaffolds can be used to inhibit the binding of pathogens, such as influenza virus, to host cells. nih.gov Similarly, these molecules can be used to block the interactions of endogenous glycan-binding proteins to probe their function in physiological and pathological processes.
Functionalized Glycans for Pathway Analysis: The chemoenzymatic synthesis of 6-Sialyl-N-acetyllactosamine analogues containing bioorthogonal handles (e.g., azides or alkynes) allows for their metabolic incorporation into cellular glycoconjugates. researchgate.net Subsequent "click" chemistry can be used to identify the specific glycoproteins that carry this structure, facilitating a deeper understanding of its biological context.
Interdisciplinary Research Integrating Glycobiology, Synthetic Chemistry, and Translational Biomedicine
The future of glycoscience research, and specifically the study of 6-Sialyl-N-acetyllactosamine, lies in the seamless integration of multiple scientific disciplines.
From Synthesis to System: Synthetic chemists will continue to develop methods to produce increasingly complex and diverse sialylated structures. acs.org These molecules will then be used by glycobiologists to probe their functions in cellular and animal models of disease. This iterative process, where biological findings inform the design of new chemical tools, will be essential for advancing the field.
Biomarker Discovery and Diagnostics: The identification of specific glycan structures, such as aberrant presentations of 6-Sialyl-N-acetyllactosamine, that are associated with diseases like cancer or inflammatory conditions could lead to the development of novel biomarkers for early diagnosis and prognosis. researcher.life This requires collaboration between analytical chemists, to develop sensitive detection methods, and clinicians, to validate these biomarkers in patient cohorts.
Glycan-Based Therapeutics: A deeper understanding of the biological roles of 6-Sialyl-N-acetyllactosamine will fuel the development of new therapeutic strategies. This could include the design of glycomimetic drugs that inhibit pathological glycan-protein interactions or the use of specific glycans to target drugs to diseased cells. The journey from a synthetic glycan to a clinically approved therapeutic will require a concerted effort from medicinal chemists, pharmacologists, and experts in drug delivery.
The continued exploration of 6-Sialyl-N-acetyllactosamine promises to yield fundamental insights into the complex language of glycans and pave the way for innovative solutions to pressing challenges in human health.
Q & A
Basic: What enzymatic methods are commonly used to synthesize 6-Sialyl-N-acetyllactosamine?
Answer:
The synthesis of 6-Sialyl-N-acetyllactosamine (6'-SLN) primarily employs α2-6 sialyltransferases (STs) to catalyze the transfer of sialic acid from CMP-Neu5Ac to the terminal galactose of N-acetyllactosamine (LacNAc). For example:
- Recombinant α2-6 sialyltransferase from Photobacterium damselae (Pd2,6ST) has been used to synthesize multi-sialylated poly-LacNAc glycans in cascade reactions .
- Sequential enzymatic processes involving β1-4 galactosyltransferases (e.g., from Neisseria meningitidis) and sialyltransferases enable scalable synthesis, with UDP-Gal regeneration systems improving efficiency .
Key Considerations: Optimize donor substrate (CMP-Neu5Ac) availability and reaction conditions (e.g., pH 7.5 HEPES buffer, room temperature) to enhance yield .
Advanced: How do conformational dynamics of the α2-6 sialyl linkage influence biological interactions?
Answer:
The α2-6 linkage exhibits greater conformational flexibility compared to α2-3 linkages, as shown by NMR and energy calculations. This flexibility allows 6'-SLN to adopt multiple low-energy conformations, facilitating interactions with diverse receptors:
- NMR Analysis : The absence of interglycosidic NOEs in α2-6-linked structures suggests a non-rigid, folded conformation, enabling dynamic binding to viral proteins like SARS-CoV-2 N-terminal domain (NTD) .
- Energy Calculations : Hard-sphere exo-anomeric (HSEA) models predict an extended low-energy surface for α2-6 linkages, accommodating varied orientations during molecular recognition .
Basic: Which analytical techniques validate the structural integrity of 6'-SLN?
Answer:
- 2D NOE NMR : Resolves glycosidic linkage conformations by measuring intra- and inter-residue nuclear Overhauser effects (NOEs). Full relaxation matrix analysis is critical for interpreting NOE data, particularly for flexible α2-6 linkages .
- Mass Spectrometry : Confirms molecular weight and purity (>90% by TLC in some sodium salt forms) .
- X-ray Crystallography : Limited due to flexibility but useful for resolving bound states, as seen in SARS-CoV-2 NTD-sialoside complexes .
Advanced: How can contradictions in conformational studies of α2-6 linkages be resolved?
Answer:
Contradictions arise from differing experimental conditions (e.g., solvent, temperature) and computational models. For example:
- HSEA vs. Molecular Mechanics : HSEA calculations suggest multiple conformers for α2-3 linkages but a broader energy surface for α2-6, while molecular mechanics with hydrogen-bonding potentials may refine predictions .
- NMR vs. Crystallography : NMR captures dynamic states in solution, whereas crystallography provides static snapshots. Integrating both methods reconciles apparent discrepancies .
Basic: What challenges arise in enzymatic vs. chemical synthesis of 6'-SLN?
Answer:
- Enzymatic : Requires optimization of donor substrates (e.g., CMP-Neu5Ac regeneration) and enzyme stability. Thermophilic enzymes (e.g., Aneurinibacillus thermoaerophilus RmlA) improve reaction scalability .
- Chemical : Multi-step protection/deprotection strategies are needed for regioselective sialylation. Ozonolysis of nitro derivatives and Heyns rearrangement offer routes but with lower yields .
Advanced: What role does 6'-SLN play in viral protein binding?
Answer:
6'-SLN binds to the β4-β5 loop of SARS-CoV-2 spike NTD, facilitating viral attachment. Molecular docking shows that the flexibility of the α2-6 linkage enables adaptation to the NTD's hydrophobic pocket, unlike rigid α2-3 analogs . Studies using sialoside derivatives (e.g., 6-Sialyl-Lewis X) highlight its role in modulating infectivity .
Advanced: How can reaction conditions be optimized for large-scale enzymatic synthesis?
Answer:
- Donor Substrate Regeneration : Couple sialyltransferases with CMP-Neu5Ac synthases to reduce costs .
- Temperature Control : Thermophilic enzymes (e.g., Meiothermus taiwanensis galactokinase) enhance reaction stability at elevated temperatures .
- Buffer Systems : HEPES (pH 7.5) supports enzyme activity while minimizing side reactions .
Advanced: What challenges exist in interpreting NMR data for α2-6-linked structures?
Answer:
The flexibility of α2-6 linkages complicates NOE interpretation, as fewer inter-residue NOEs are observed. Use full relaxation matrix analysis to account for spin diffusion and dynamic averaging. Calibration with intraresidue NOEs improves accuracy .
Basic: What is the biological significance of 6'-SLN's glycosidic linkages?
Answer:
The α2-6 linkage is critical in immune modulation and pathogen recognition. Its conformational plasticity allows broad ligand specificity, influencing interactions with lectins (e.g., siglecs) and viral adhesins .
Advanced: What computational tools aid in predicting 6'-SLN's binding modes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
